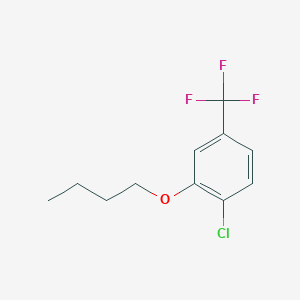

3-n-Butoxy-4-chlorobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-1-chloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3O/c1-2-3-6-16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJBZOUVTMNWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 N Butoxy 4 Chlorobenzotrifluoride and Its Analogues

Strategies for Aromatic Trifluoromethylation

The installation of a trifluoromethyl group onto an aromatic ring is a formidable challenge in synthetic organic chemistry. Over the years, a variety of methods have been developed, broadly categorized into nucleophilic, electrophilic, radical-mediated, and electrochemical approaches.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide or a related electrophile with a source of the trifluoromethyl anion (CF3⁻) or its synthetic equivalent. Copper-catalyzed reactions are prominent in this area. For instance, the cross-coupling of aryl iodides with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper(I) salt and a fluoride (B91410) source is a well-established method. google.comgoogle.com The reactivity of the aryl halide is crucial, with electron-poor substrates generally affording higher yields. google.com The reaction with aryl bromides and chlorides is significantly more challenging. google.combeilstein-journals.org

A range of trifluoromethylating agents can be employed in these copper-mediated reactions, including potassium trifluoroacetate (B77799) and methyl trifluoroacetate. rsc.orgquizlet.com The latter, in combination with a copper(I) species and an alkaline halide, can effectively trifluoromethylate aromatic iodides and bromides at elevated temperatures. rsc.org

A plausible synthetic route to a precursor for 3-n-Butoxy-4-chlorobenzotrifluoride could involve the nucleophilic aromatic substitution of a dihalo-nitrobenzene derivative. For example, the reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860) has been shown to favor substitution at the para-position to the nitro group. chegg.com This selectivity is attributed to the ability of the electron-withdrawing nitro group to stabilize the negatively charged Meisenheimer intermediate. quizlet.commasterorganicchemistry.comnih.gov By analogy, the reaction of 3,4-dichlorobenzotrifluoride (B146526) with sodium butoxide could potentially yield 3-butoxy-4-chlorobenzotrifluoride, as the trifluoromethyl group is also strongly electron-withdrawing.

| Aryl Halide Substrate | Trifluoromethylating Agent | Catalyst/Conditions | Product | Reference |

| p-NO₂-C₆H₄I | CF₃SiEt₃/KF | CuI, phen, NMP/DMF, 60 °C | p-NO₂-C₆H₄CF₃ | google.com |

| p-Bu-C₆H₄I | CF₃SiEt₃/KF | CuI, phen, NMP/DMF, 60 °C | p-Bu-C₆H₄CF₃ | google.com |

| Aryl Iodides | CF₃CO₂K | CuI, Flow system | Aryl-CF₃ | nih.gov |

| Aromatic Iodides/Bromides | Methyl trifluoroacetate/CsF | Cu(I) species, Sulfolane, 140°C | Aromatic-CF₃ | rsc.org |

| 3,4-Dichloronitrobenzene | Sodium Methoxide | Methanol | 4-Chloro-3-methoxynitrobenzene | chegg.com |

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" synthon to a nucleophilic aromatic ring. Since the initial discovery by Yagupolskii and co-workers of S-(trifluoromethyl)diarylsulfonium salts, a plethora of "shelf-stable" electrophilic trifluoromethylating reagents have been developed. masterorganicchemistry.comchemimpex.com These include the widely used Umemoto's and Togni's reagents. scbt.comtcichemicals.com

These reagents can trifluoromethylate a variety of nucleophiles, including phenols and silyl (B83357) enol ethers. scbt.com For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni reagent can lead to both O-trifluoromethylation and C-trifluoromethylation at the ortho and para positions. scbt.com The direct electrophilic trifluoromethylation of an appropriately substituted butoxy-chlorobenzene would be a potential, albeit challenging, route to the target molecule.

| Reagent Type | Example Reagent | Substrate | Product | Reference |

| Diaryl(trifluoromethyl)sulfonium salt | Ar₂S⁺CF₃ SbF₆⁻ | Sodium p-nitrothiophenolate | p-NO₂-C₆H₄-SCF₃ | masterorganicchemistry.com |

| Hypervalent Iodine Reagent | Togni's Reagent | β-keto esters | α-trifluoromethyl-β-keto esters | scbt.com |

| Dibenzothiophenium Salt | Umemoto's Reagent | 2-Pyridine substituted arenes | Trifluoromethylated arenes | scbt.com |

Radical-Mediated Trifluoromethylation Reactions

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of trifluoromethylated arenes, often under mild conditions. nih.govresearchgate.net These methods typically involve the generation of a trifluoromethyl radical (•CF₃) which then adds to the aromatic ring. Photoredox catalysis has been instrumental in this field, enabling the use of reagents like triflyl chloride (CF₃SO₂Cl) or sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of a photocatalyst and a light source. nih.govbeilstein-journals.org

These radical processes can exhibit complementary regioselectivity compared to ionic methods and often tolerate a wide range of functional groups. nih.gov For example, the direct trifluoromethylation of unactivated arenes, including anilines and anisoles, has been achieved with good yields. nih.gov A scalable method using trifluoroacetic anhydride (B1165640) and a ruthenium-based photocatalyst has also been reported for the trifluoromethylation of electron-rich and electron-neutral arenes. parchem.com

| CF₃ Source | Catalyst/Conditions | Substrate | Product | Reference |

| Triflyl chloride | Ru(bpy)₃Cl₂, light | Arenes/Heteroarenes | CF₃-substituted arenes/heteroarenes | nih.gov |

| Trifluoroacetic anhydride | Ru(bpy)₃Cl₂, light | Arenes/Heteroarenes | CF₃-substituted arenes/heteroarenes | parchem.com |

| CF₃SO₂Na | TBHP | Heteroarenes | CF₃-substituted heteroarenes | parchem.com |

| Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical | 90 °C | Aromatic compounds | Trifluoromethylated aromatics | lookchem.com |

Electrochemical Trifluoromethylation Protocols

Electrochemical methods offer an alternative, often reagent-free, approach to generating trifluoromethyl radicals. The Kolbe oxidation of trifluoroacetic acid can produce •CF₃ radicals, which can then trifluoromethylate various aromatic compounds. google.com More recently, catalyst-free electrochemical trifluoromethylation of coumarins has been developed using CF₃SO₂NHNHBoc as the trifluoromethyl source.

A conceptually novel approach involves the cathodic reduction of an in situ-generated triflyltriethylammonium complex from triflyl chloride and triethylamine (B128534) to produce •CF₃ radicals for the trifluoromethylation of arenes and heteroarenes.

| Method | CF₃ Source | Substrate | Product | Reference |

| Kolbe Electrolysis | Trifluoroacetic acid | Benzonitrile | Trifluoromethylbenzonitrile | google.com |

| Catalyst-free Electrolysis | CF₃SO₂NHNHBoc | Coumarins | 3-Trifluoromethyl coumarins | |

| Cathodic Reduction | Triflyl chloride/Triethylamine | Arenes/Heteroarenes | CF₃-substituted arenes/heteroarenes |

Regioselective Functionalization of the Benzene (B151609) Ring

The synthesis of this compound requires precise control over the placement of substituents on the benzene ring. The introduction of a chlorine atom at a specific position is a key transformation in this context.

Introduction of Halogen Substituents: Emphasis on Chlorination

The chlorination of benzotrifluoride (B45747) is a known industrial process that typically yields a mixture of isomers. parchem.com The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. The trifluoromethyl group is strongly deactivating and meta-directing. Therefore, direct chlorination of benzotrifluoride would be expected to produce primarily 3-chlorobenzotrifluoride.

A plausible route to this compound could start from a precursor where the directing effects of the substituents favor chlorination at the desired position. For example, starting with 3-butoxybenzotrifluoride, the butoxy group, being an ortho-, para-director, would direct the incoming chloro electrophile to the ortho and para positions. Chlorination would likely occur at the para-position (position 4) due to steric hindrance from the adjacent trifluoromethyl group.

Alternatively, a precursor such as 2-chloro-5-hydroxybenzotrifluoride is commercially available. chemimpex.comtcichemicals.com This compound could be subjected to a Williamson ether synthesis with a butyl halide (e.g., n-butyl bromide) in the presence of a base to introduce the n-butoxy group, yielding the target molecule. Another potential precursor is 2-chloro-5-(trifluoromethyl)aniline, which is also commercially available. nih.govscbt.com This aniline (B41778) could potentially be converted to the corresponding phenol (B47542) via a diazotization reaction followed by hydrolysis, which could then be butoxylated.

Etherification Chemistry: Formation of the n-Butoxy Moiety

The introduction of the n-butoxy group onto the benzotrifluoride scaffold is typically achieved through an etherification reaction. A common and direct method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. In the context of this compound, the logical precursor would be 4-chloro-3-hydroxybenzotrifluoride. alfa-chemistry.com

The reaction proceeds by deprotonating the hydroxyl group of 4-chloro-3-hydroxybenzotrifluoride with a suitable base to form a more nucleophilic alkoxide. This is followed by a nucleophilic substitution reaction with an n-butyl halide, such as n-butyl bromide, to form the desired ether linkage.

Table 1: General Reaction Parameters for Williamson Ether Synthesis

| Parameter | Condition | Purpose |

| Precursor | 4-Chloro-3-hydroxybenzotrifluoride | Provides the aromatic scaffold with the hydroxyl group for etherification. alfa-chemistry.com |

| Alkylating Agent | n-Butyl bromide or iodide | Source of the n-butoxy group. |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form the alkoxide. |

| Solvent | Aprotic polar solvents (e.g., DMF, Acetone) | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room to elevated temperatures | To ensure a reasonable reaction rate. |

The efficiency of this etherification can be influenced by factors such as the choice of base and solvent, reaction temperature, and the nature of the leaving group on the butyl chain.

Sequential Aromatic Substitution Pathways

The substitution pattern of this compound, with substituents at the 3- and 4-positions relative to the trifluoromethyl group, suggests a carefully planned sequence of reactions. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution. researchgate.net However, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. researchgate.netwikipedia.org

One plausible synthetic route could start with a precursor that already has substituents that direct the incoming groups to the desired positions. For instance, synthesis could begin with a compound like 4-chlorotoluene, which is then fluorinated to produce 4-chlorobenzotrifluoride (B24415). who.int Subsequent nitration of 4-chlorobenzotrifluoride yields 4-chloro-3-nitrobenzotrifluoride (B52861). polimi.it The nitro group can then be reduced to an amino group, which can be further converted to a hydroxyl group via diazotization, yielding the 4-chloro-3-hydroxybenzotrifluoride precursor for the final etherification step. alfa-chemistry.comjeeadv.ac.in

Another pathway could involve the nucleophilic aromatic substitution on a difluoro or trifluoro-substituted benzene. The presence of multiple fluorine atoms can activate the ring for substitution by a nucleophile. wikipedia.org

Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound and its analogues can benefit significantly from catalytic approaches.

Metal-Catalyzed Coupling Reactions for Constructing C-C and C-O Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. tcichemicals.com These reactions offer mild conditions and high functional group tolerance, making them suitable for the synthesis of complex fluorinated aromatics. uwindsor.ca

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst | Bond Formed | Reactants |

| Suzuki Coupling | Palladium(0) complexes | C-C | Aryl halide/triflate + Organoboron compound |

| Buchwald-Hartwig Amination | Palladium(0) complexes | C-N / C-O | Aryl halide/triflate + Amine/Alcohol |

| Ullmann Condensation | Copper complexes | C-O / C-N / C-S | Aryl halide + Alcohol/Amine/Thiol |

| Heck Reaction | Palladium(0) complexes | C-C | Aryl halide + Alkene |

For the synthesis of analogues of this compound, a Buchwald-Hartwig C-O coupling reaction could be envisioned to form the n-butoxy moiety from 4-chloro-3-halobenzotrifluoride and n-butanol. Similarly, Suzuki or Stille coupling could be employed to introduce carbon-based substituents onto the aromatic ring. The activation of typically robust C-F bonds for such couplings is a challenging but advancing area of research, often requiring specific nickel or palladium catalysts. beilstein-journals.org

Nucleophilic Activation of Metal Catalysts

The efficiency of metal-catalyzed reactions can often be enhanced by the "activation" of the catalyst. In the context of nucleophilic substitution reactions, the metal catalyst can be activated by the nucleophile itself. rsc.org For instance, in some palladium-catalyzed cross-coupling reactions, the coordination of the nucleophile (e.g., an alkoxide or an amine) to the metal center can generate a more reactive catalytic species. uwindsor.ca

Furthermore, transition metals can activate aromatic rings towards nucleophilic attack. researchgate.net By coordinating to the π-system of the aromatic ring, the metal withdraws electron density, making the ring more electrophilic and susceptible to attack by a nucleophile. This strategy is particularly useful for substitutions on electron-rich or unactivated aromatic systems. researchgate.netosti.gov Rhodium complexes, for example, have been shown to mediate nucleophilic aromatic substitution by coordinating to the arene and facilitating the displacement of a leaving group. osti.gov

Green Chemistry Principles in the Synthesis of Fluorinated Aromatics

The growing environmental awareness has spurred the adoption of green chemistry principles in chemical synthesis. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources. researchgate.netnumberanalytics.comrsc.orgtandfonline.com

Atom Economy and Waste Reduction in Synthetic Design

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

In the synthesis of fluorinated aromatics, traditional methods often involve multi-step processes with the use of hazardous reagents and the generation of significant waste. dovepress.com For example, the Balz-Schiemann reaction, a classical method for introducing fluorine, involves the use of potentially explosive diazonium salts and produces stoichiometric waste. dovepress.com

Modern synthetic design aims to improve atom economy and reduce waste through several strategies:

Catalytic Processes: The use of catalysts, which are effective in small amounts and can often be recycled, is a cornerstone of green chemistry. Metal-catalyzed cross-coupling reactions, for example, are generally more atom-economical than stoichiometric methods. tcichemicals.comacs.org

Process Intensification: Techniques like flow chemistry can lead to better process control, reduced reaction volumes, and minimized waste generation. numberanalytics.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or supercritical fluids, can significantly reduce the environmental impact of a synthesis. rsc.org Benzotrifluoride itself is sometimes considered a more environmentally friendly solvent alternative to chlorinated hydrocarbons. researchgate.net

Waste Valorization: Exploring ways to convert byproducts into valuable materials contributes to a more circular economy in chemical manufacturing. rsc.org

By integrating these principles, the synthesis of this compound and other fluorinated aromatics can be made more sustainable and economically viable.

Development of Safer Solvents and Reaction Media

The advancement of green chemistry principles has significantly influenced the synthesis of complex molecules like this compound and its analogues. A primary focus of this evolution is the replacement of hazardous and environmentally detrimental solvents with safer, more sustainable alternatives.

Historically, the synthesis of fluorinated aromatic compounds often relied on high-boiling point, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO). While effective in facilitating reactions like nucleophilic aromatic substitution (SNAr), these solvents present considerable challenges, including toxicity and difficulties in removal during product purification. rsc.org

A significant development in this area is the use of benzotrifluoride (BTF) and its derivatives as reaction solvents. researcher.liferesearchgate.netugent.be BTF is recognized as a more environmentally friendly alternative to many conventional organic solvents. researcher.liferesearchgate.netugent.be It is relatively inert, making it suitable for a wide array of chemical reactions, including those involving transition-metal catalysts and radical intermediates. researcher.liferesearchgate.net Its ability to dissolve both standard organic molecules and highly fluorinated compounds makes it a crucial component in fluorous synthesis techniques. researcher.liferesearchgate.netugent.be

Recent research has further pushed the boundaries of green chemistry by developing solvent-free or solid-state reaction protocols. rsc.org For instance, a mechanochemical (ball-milling) method has been developed for the SNAr fluorination of N-heteroaryl halides. rsc.org This technique utilizes a cost-effective combination of potassium fluoride (KF) and a quaternary ammonium (B1175870) salt, eliminating the need for toxic, high-boiling solvents altogether. rsc.org Such solid-state methods can dramatically shorten reaction times from over 24 hours to less than one hour and simplify workup procedures. rsc.org

The table below compares the properties of a traditional solvent with greener alternatives used in the synthesis of fluorinated aromatic compounds.

| Solvent | Boiling Point (°C) | Key Characteristics | Green Chemistry Considerations |

| Dimethyl Sulfoxide (DMSO) | 189 °C | Highly polar aprotic solvent | Difficult to remove, toxic, high energy input for removal |

| Benzotrifluoride (BTF) | 102 °C | Relatively inert, dissolves both organic and fluorous compounds. researcher.liferesearchgate.net | More environmentally friendly than many traditional solvents. researcher.liferesearchgate.netugent.be |

| No Solvent (Mechanochemistry) | N/A | Solid-state reaction | Eliminates solvent use, reduces waste and energy consumption. rsc.org |

These advancements highlight a clear trajectory in chemical synthesis toward processes that are not only efficient but also inherently safer and more environmentally benign. The selection of reaction media is no longer a passive choice but an active strategy in designing sustainable synthetic routes for valuable organofluorine compounds. dovepress.com

Energy Efficiency Considerations in Chemical Processes

Traditional methods for producing benzotrifluorides often involve liquid-phase reactions under high pressure and temperature. For example, the reaction of benzotrichloride (B165768) with hydrogen fluoride may be conducted at temperatures between 85°C and 100°C and pressures ranging from 20 to 45 atmospheres. google.com Such conditions necessitate robust, high-pressure reactors and significant energy input to maintain the required temperature and pressure, especially for prolonged reaction times. google.com

A notable advancement towards energy efficiency is the development of gas-phase reaction processes. google.com Reacting benzotrichloride derivatives with hydrogen fluoride in the gaseous phase in the presence of a catalyst like aluminum fluoride can proceed at an accelerated rate. google.com This approach can mitigate the need for vigorous agitation of a liquid medium at high pressures, potentially lowering energy consumption and improving operational safety. google.com

Furthermore, the specific synthetic route chosen has profound energy implications. The synthesis of m-chlorobenzotrifluoride from 3,4-dichlorobenzotrifluoride via hydrodechlorination is performed at a relatively moderate temperature range of 60-100°C and pressures of 0.5-2.0 MPa. wipo.int The optimization of catalyst and solvent systems in such processes is crucial for achieving high selectivity and yield, which in turn prevents energy waste on side reactions and complex purification steps.

Process modeling and safety analysis also play a vital role in managing energy. For exothermic reactions, such as the nitration of 4-chlorobenzotrifluoride, understanding the thermal behavior is paramount. polimi.it Simulating potential runaway scenarios due to cooling system failures allows for the design of safer, more robust, and energy-efficient reactor systems. By establishing the "Maximum Temperature of the Synthesis Reaction" (MTSR), engineers can implement control strategies that prevent thermal runaways, which are not only dangerous but also represent a catastrophic loss of energy control. polimi.it

The table below summarizes key process parameters from different synthetic methods for benzotrifluoride derivatives and their implications for energy efficiency.

| Product | Reactants | Phase | Temperature | Pressure | Energy Efficiency Implications |

| Benzotrifluoride | Benzotrichloride, HF | Liquid | 85-100°C. google.com | 20-45 atm. google.com | High energy input required to maintain high pressure and temperature. google.com |

| Benzotrifluoride | Benzotrichloride, HF | Gas | - | - | Gas-phase reaction can accelerate rates and avoid issues of high-pressure liquid agitation. google.com |

| p-Chlorobenzotrifluoride | p-Chlorobenzotrichloride, HF | Gas | - | - | High yield (97.2%) indicates efficient conversion, minimizing energy waste. google.com |

| m-Chlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride, H₂ | Liquid | 60-100°C. wipo.int | 0.5-2.0 MPa. wipo.int | Moderate conditions suggest lower energy demand compared to high-pressure methods. wipo.int |

Industrial practices are increasingly reflecting these considerations. Major chemical producers are aiming to rebalance (B12800153) their energy mix, with targets to source a significant portion of their energy from renewable sources. bseindia.com This, combined with investment in energy-efficient process technologies and emission control, aligns with broader sustainability goals and demonstrates a commitment to reducing the carbon footprint of chemical manufacturing. bseindia.com

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum for 3-n-Butoxy-4-chlorobenzotrifluoride would be expected to show distinct signals for the protons on the aromatic ring and the n-butoxy side chain. The aromatic protons would likely appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups, and the electron-donating effect of the butoxy group. The protons of the n-butoxy group would appear in the upfield region, with characteristic multiplets for the -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groups.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the six carbons of the benzene (B151609) ring, with their chemical shifts significantly affected by the attached substituents. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The four carbons of the n-butoxy group would also be resolved.

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization of Trifluoromethyl Groups

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine atoms. The chemical shift of this singlet would be characteristic of a trifluoromethyl group attached to a benzene ring.

Advanced Multi-dimensional NMR Techniques

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. However, no studies employing these techniques for this compound are currently available in the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the various functional groups. These would include C-H stretching vibrations for the aromatic ring and the alkyl chain, C=C stretching vibrations for the aromatic ring, C-O stretching for the ether linkage, C-Cl stretching, and strong absorptions corresponding to the C-F stretching of the trifluoromethyl group.

Without access to published experimental spectra, a more detailed analysis and the creation of data tables is not possible at this time.

Raman Spectroscopy: Complementary Vibrational Studies

Raman spectroscopy serves as a valuable analytical technique, offering complementary information to infrared (IR) spectroscopy for the structural analysis of this compound. While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy observes the inelastic scattering of monochromatic light, providing insights into the vibrational modes of the molecule.

In the analysis of substituted benzenes, specific Raman bands can be correlated to the vibrational modes of the aromatic ring and its substituents. For halogenated toluenes and their derivatives, studies have shown that the vibrational frequencies are influenced by the nature and position of the substituents on the benzene ring. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental Raman data to assign the observed vibrational frequencies to specific molecular motions. nih.govresearchgate.net

For this compound, characteristic Raman peaks would be expected for the C-Cl stretching, C-F stretching of the trifluoromethyl group, and various vibrations of the butoxy group and the benzene ring. For instance, the C-Cl stretching vibration in chloro-substituted benzenes typically appears in a distinct region of the Raman spectrum. Similarly, the symmetric and asymmetric stretching vibrations of the CF3 group would produce strong Raman signals. The butoxy group would contribute to the spectrum with its characteristic C-H and C-O stretching and bending vibrations.

Comparison of the Raman spectrum of this compound with related compounds, such as 4-chloro-2-fluoro toluene, can aid in the precise assignment of vibrational modes. nih.gov The table below presents a hypothetical representation of key Raman shifts for this compound based on data from analogous structures.

Table 1: Hypothetical Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1550 - 1620 |

| CF₃ symmetric stretch | 1300 - 1350 |

| C-O-C stretch | 1200 - 1250 |

| CF₃ asymmetric stretch | 1100 - 1180 |

| C-Cl stretch | 600 - 800 |

This table is illustrative and based on general spectroscopic principles and data for similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to four or more decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas. uci.edulcms.cz

The calculated exact mass of this compound (C₁₁H₁₁ClF₃O) can be determined by summing the precise masses of its constituent atoms. researchgate.net This calculated value can then be compared to the experimentally measured mass from the HRMS analysis. A close correlation between the calculated and measured masses, usually within a few parts per million (ppm), confirms the elemental composition of the molecule. uci.edu

The ionization method used, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can influence the observed ions, which may include the protonated molecule [M+H]⁺ or adducts with other species like sodium [M+Na]⁺. uci.edu

Table 2: Accurate Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁ClF₃O |

| Calculated Monoisotopic Mass | 252.0478 |

| Ionization Mode (example) | ESI |

| Observed Ion (example) | [M+H]⁺ |

| Calculated Mass of Observed Ion | 253.0556 |

| Experimentally Measured Mass | (To be determined by experiment) |

| Mass Accuracy (ppm) | (To be calculated based on experimental data) |

In addition to determining the molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure of this compound.

The fragmentation of aromatic compounds is often characterized by cleavages at the bonds benzylic to the aromatic ring. youtube.com For this compound, common fragmentation pathways would likely involve:

Loss of the butoxy group: Cleavage of the ether bond could result in the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a rearrangement, leading to a prominent fragment ion.

Cleavage of the butyl chain: Fragmentation within the n-butyl group can occur, leading to the loss of smaller alkyl fragments. libretexts.org

Loss of chlorine or fluorine: The loss of a chlorine atom or a fluorine atom from the benzotrifluoride (B45747) moiety can also be observed.

Formation of characteristic aromatic ions: Fragments corresponding to the substituted benzene ring are expected. For instance, a trifluoromethylbenzoyl cation has been observed in the fragmentation of similar compounds. researchgate.net

The analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), allows for the detailed structural elucidation of the molecule. nih.govresearchgate.netresearchgate.net

Table 3: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [C₁₁H₁₁ClF₃O]⁺ | Molecular Ion | 252 |

| [C₇H₃ClF₃O]⁺ | Loss of C₄H₈ (butene) | 194 |

| [C₇H₄F₃O]⁺ | Loss of Cl and C₄H₉ | 159 |

| [C₇H₄ClF₃]⁺ | Loss of OC₄H₇ | 195 |

| [C₄H₉]⁺ | Butyl cation | 57 |

This table presents hypothetical fragments. The actual observed fragments and their relative abundances would depend on the specific ionization and fragmentation conditions used.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. beilstein-journals.org For this compound, if a suitable single crystal can be grown, XRD analysis can provide definitive information about its solid-state molecular architecture.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. researchgate.net This information reveals key structural parameters, including:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-Cl, C-F) and bond angles within the molecule.

Conformation: The spatial arrangement of the butoxy chain relative to the aromatic ring.

The crystal structure data is invaluable for understanding the molecule's shape, steric and electronic properties, and how it interacts with its environment in the solid state. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | To be determined by experiment |

| Space Group | To be determined by experiment |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined by experiment |

| Bond Length (C-Cl) | Expected to be in the range of 1.73-1.75 Å |

| Bond Length (C-O) | Expected to be in the range of 1.36-1.38 Å |

| Torsion Angle (C-C-O-C) | Defines the conformation of the butoxy group |

This table is for illustrative purposes. The actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. In the case of this compound, the chromophore is the substituted benzene ring.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the benzene ring. ethz.ch

The presence of the butoxy, chloro, and trifluoromethyl groups will cause a shift in the absorption maxima compared to unsubstituted benzene. This is due to their electronic effects on the π-electron system of the ring. The butoxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The chloro and trifluoromethyl groups, being electron-withdrawing, will also influence the electronic transitions.

The extent of conjugation in a molecule significantly affects its UV-Vis spectrum. An increase in conjugation generally leads to a bathochromic shift and an increase in molar absorptivity. libretexts.orglibretexts.org While the butoxy group itself is not directly conjugated with the aromatic ring, its oxygen atom's lone pairs can participate in resonance, effectively extending the conjugated system.

Table 5: Expected UV-Vis Absorption Data for this compound in a Suitable Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π* (E2-band) | ~210-240 | High |

| π → π* (B-band) | ~260-290 | Moderate to Low |

This table is based on general principles of UV-Vis spectroscopy for substituted benzenes. The actual values will depend on the solvent used and experimental conditions.

Environmental Transformation and Degradation Pathways of Halogenated Benzotrifluorides

Atmospheric Oxidation Processes: Reactions with Hydroxyl Radicals

The dominant degradation mechanism for many volatile organic compounds in the troposphere is oxidation initiated by hydroxyl (•OH) radicals. copernicus.orgcopernicus.org For halogenated benzotrifluorides, the rate of this reaction is a critical factor in determining their atmospheric lifetime. The reaction with •OH radicals for a compound like 3-n-Butoxy-4-chlorobenzotrifluoride is expected to occur via hydrogen abstraction from the alkyloxy side chain. The electron-withdrawing nature of the trifluoromethyl group on the benzene (B151609) ring influences the reaction kinetics.

Table 1: Physicochemical and Atmospheric Data for a Structurally Related Benzotrifluoride (B45747)

Compound Molecular Formula Molecular Weight (g/mol) Atmospheric Half-Life p-Chlorobenzotrifluoride (PCBTF) C7H4ClF3 180.55 ~67 days

Data sourced from Wikipedia. wikipedia.org

Biotransformation Pathways and Metabolites

The biotransformation of this compound in organisms or by microorganisms in the environment has not been specifically detailed in available literature. However, general metabolic pathways for similar halogenated compounds can provide a mechanistic framework.

Potential biotransformation pathways could include hydroxylation, dechlorination, and decomposition of the carbon chain. nih.gov For aromatic compounds, aerobic biotransformation often begins with oxidation of the benzene ring by dioxygenase enzymes to form catechols, which can then undergo ring cleavage. Under anaerobic conditions, reductive dehalogenation—the removal of the chlorine atom—is a possible initial step. In rats, the related compound p-chlorobenzotrifluoride was found to be largely exhaled unchanged, with about 15% being metabolized and excreted in urine, primarily as glucuronide metabolites. epa.gov This suggests that while some metabolism can occur, the compound is relatively recalcitrant. For this compound, metabolism would likely involve oxidation of the butoxy side chain or the aromatic ring.

Environmental Persistence and Fate Modeling

The environmental persistence of a chemical is determined by its resistance to various degradation processes. Given that the primary degradation route for this compound is likely slow atmospheric oxidation, and that it is resistant to hydrolysis and potentially to biotransformation, the compound is expected to be persistent in the environment. nih.gov Halogenated compounds with long atmospheric half-lives have the potential for long-range transport. nih.govnih.gov

Environmental fate models use a compound's physicochemical properties to predict its distribution and persistence in different environmental compartments (air, water, soil, sediment). nih.gov Key properties for modeling this compound would include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). The related compound, p-chlorobenzotrifluoride, has low water solubility (29 mg/L) and a high log Kow (3.7), indicating it is hydrophobic and will tend to partition from water into organic matter and fatty tissues. wikipedia.org Similarly, this compound's structure, with a butoxy group and a trifluoromethylated chlorinated ring, suggests it will be hydrophobic and likely to sorb to soil and sediment, as well as bioaccumulate. vulcanchem.com

Table 2: Key Physicochemical Properties for a Structurally Related Benzotrifluoride

Compound Property Value p-Chlorobenzotrifluoride (PCBTF) Water Solubility 29 mg/L at 23°C Vapor Pressure 8 mm Hg at 25°C log Kow (Octanol-Water Partition Coefficient) 3.7 Boiling Point 139 °C

Data sourced from various references. wikipedia.orgepa.gov

Emerging Research Frontiers and Methodological Advances in the Study of Complex Organofluorine Compounds

Development of Novel Stereoselective Synthetic Strategies for Polyfunctionalized Aromatics

The synthesis of polyfunctionalized aromatic compounds, which possess multiple distinct substituent groups on a single benzene (B151609) ring, requires careful strategic planning to control regioselectivity (the position of the substituents) and, where applicable, stereoselectivity. For a molecule like 3-n-Butoxy-4-chlorobenzotrifluoride, which has three different substituents, the order of their introduction is critical. masterorganicchemistry.comyoutube.com

Common synthetic routes to achieve such structures include:

Williamson Ether Synthesis: This is a classical and widely used method for forming ethers. wikipedia.orgbyjus.com In a plausible synthesis for this compound, this would involve the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. masterorganicchemistry.com For instance, sodium butoxide could be reacted with 3,4-dichlorobenzotrifluoride (B146526). In this case, the electron-withdrawing trifluoromethyl and nitro groups activate the ring, making it susceptible to nucleophilic aromatic substitution (SNAr), where the butoxide would preferentially replace one of the chlorine atoms. masterorganicchemistry.comlibretexts.orglibretexts.orgquizlet.com The regioselectivity would be influenced by the electronic effects of the existing substituents.

Multi-step Synthesis from Substituted Precursors: An alternative approach involves starting with a molecule that already contains some of the required functional groups and sequentially adding the others. For example, one could start with 4-chloro-3-nitrophenol, perform a Williamson ether synthesis to add the butoxy group, and then convert the nitro group to a trifluoromethyl group, although this last step is complex. More practically, synthesis might start from a precursor like 4-chloro-3-hydroxybenzotrifluoride, which would then undergo etherification with a butyl halide. byjus.com

Despite the existence of these general strategies, specific, peer-reviewed synthetic procedures for this compound, particularly those focusing on stereoselective strategies (which are not directly applicable to this achiral molecule but are crucial for related chiral compounds), are not documented in the searched literature.

Advanced Analytical Methodologies for Trace Analysis and Isomer Differentiation in Complex Matrices

The accurate identification and quantification of polyfunctionalized organofluorine compounds, especially at trace levels or in complex environmental or biological samples, present significant analytical challenges. Differentiating between isomers is particularly crucial, as their chemical and toxicological properties can vary dramatically.

Key analytical techniques employed for such tasks include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is highly effective for analyzing halogenated compounds. scholaris.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are indispensable for the structural elucidation of organofluorine compounds. scbt.com ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments, making it ideal for identifying and differentiating fluorinated isomers.

Combustion Ion Chromatography (CIC): This method is used to determine the total amount of organic fluorine in a sample. It involves combusting the sample to convert all organofluorine compounds into hydrogen fluoride (B91410) (HF), which is then quantified by ion chromatography. scbt.comnih.gov

While these advanced methodologies are standard for the analysis of organofluorine compounds, specific analytical data or studies focused on the trace analysis or isomer differentiation of this compound are not available in the reviewed literature.

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Reaction Prediction

The fields of chemistry and data science are increasingly merging, with machine learning (ML) and artificial intelligence (AI) offering powerful tools to accelerate discovery. nih.gov These technologies are being applied to:

Retrosynthesis and Reaction Prediction: AI platforms, trained on vast databases of chemical reactions, can predict the outcomes of unknown reactions and propose novel synthetic pathways for complex molecules. libretexts.orggoogle.com This can significantly reduce the time and resources spent on trial-and-error experimentation.

Process Optimization: ML models can analyze data from chemical reactions to identify the optimal conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. nih.gov

Discovery of Novel Materials: By learning structure-property relationships, ML can predict the properties of hypothetical molecules, guiding chemists toward the synthesis of new compounds with desired characteristics, such as new pharmaceuticals or materials. nih.gov

Although AI and ML are transforming organofluorine chemistry, there is no specific mention in the searched literature of this compound being used as a case study or target molecule in the development or application of these computational tools.

Sustainable and Benign Approaches in Organofluorine Chemistry

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. In organofluorine chemistry, this focus is critical due to the persistence of some fluorinated compounds and the hazardous nature of certain traditional fluorinating agents. acs.org

Key areas of research in sustainable organofluorine chemistry include:

Development of Greener Solvents and Reagents: This involves replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives, such as benzotrifluoride (B45747) (BTF) itself, which is considered more environmentally friendly than many other organic solvents. acs.orgresearchgate.net There is also a push to develop safer and more efficient fluorinating agents. acs.org

Catalytic Methods: The use of catalysts can reduce the amount of reagents needed, minimize waste, and improve reaction efficiency and selectivity. scholaris.ca

Flow Chemistry: Continuous flow processes offer advantages over traditional batch processing, including better heat management, improved safety, and reduced waste generation. scholaris.ca

Electrochemical Synthesis: Using electricity to drive chemical reactions can provide a cleaner and more energy-efficient alternative to traditional methods. scholaris.ca

While these sustainable practices are being broadly adopted, the scientific literature provides no specific studies on the synthesis or application of this compound using these green chemistry principles.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-<i>n</i>-Butoxy-4-chlorobenzotrifluoride?

- Methodological Answer : Optimal synthesis involves a two-phase reaction system under inert atmosphere (e.g., argon) to prevent hydrolysis of sensitive intermediates. For example, in analogous trifluoromethyl benzoyl chloride reactions, maintaining 0°C during acyl chloride addition and room-temperature stirring for 5 hours achieves high yields (89%) . Key steps include:

- Use of potassium carbonate (2.0 equiv) as a base in CH2Cl2/water.

- Dropwise addition of electrophilic intermediates at controlled temperatures.

- Post-reaction purification via rotary evaporation and vacuum filtration.

Q. How can researchers purify 3-<i>n</i>-Butoxy-4-chlorobenzotrifluoride to achieve high purity?

- Methodological Answer : After solvent removal (e.g., CH2Cl2 via rotary evaporation), the crude product is suspended in diethyl ether and washed with water to remove inorganic salts. Vacuum filtration through a Büchner funnel with pre-moistened filter paper minimizes product loss. Final drying under vacuum at 70°C overnight ensures residual solvent elimination .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Essential for confirming the trifluoromethyl group’s electronic environment.

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., butoxy and chloro groups), as demonstrated in structurally similar spirocyclic compounds .

- GC-MS : Validates purity (>98%) and identifies byproducts in crude mixtures .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution (EAS) at the chloro-substituted position. For example, in nitrobenzotrifluoride derivatives, nitro groups direct further functionalization to the meta position relative to CF3 . Researchers should employ palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with arylboronic acids under anhydrous conditions, monitoring regioselectivity via <sup>13</sup>C NMR .

Q. What computational approaches predict the compound’s electronic properties for material science applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model the compound’s HOMO-LUMO gap and electrostatic potential surfaces. These studies reveal strong electron-deficient regions near the trifluoromethyl group, suggesting utility in charge-transfer materials or as a ligand in coordination polymers .

Q. How can researchers mitigate environmental risks during large-scale synthesis?

- Methodological Answer :

- Waste segregation : Chlorinated byproducts (e.g., 3-bromo-4-chlorobenzoic acid) require separate storage and disposal via licensed hazardous waste handlers .

- Green solvents : Replace CH2Cl2 with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Real-time monitoring : Use inline FTIR to detect volatile emissions (e.g., HCl gas) during reactions .

Q. What strategies resolve contradictions in reaction yield data across studies?

- Methodological Answer : Contradictions often arise from trace moisture in reagents or inconsistent temperature control. Systematic validation includes:

- Replicating reactions under strict anhydrous conditions (e.g., molecular sieves in solvent storage).

- Comparing yields using Design of Experiments (DoE) to isolate variables (e.g., stirring rate, argon flow) .

- Reporting data with error margins (e.g., ±2% via triplicate trials) .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.